(R)-1,7-Dimethyl-1,4-diazepane
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Overview
Description
®-1,7-Dimethyl-1,4-diazepane is a chiral compound belonging to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. The ®-1,7-dimethyl variant is characterized by the presence of two methyl groups attached to the first and seventh positions of the diazepane ring, with the ®-configuration indicating the specific spatial arrangement of these groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,7-dimethyl-1,4-diazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,6-diaminohexane with formaldehyde and a suitable acid catalyst to form the diazepane ring. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-1,7-dimethyl-1,4-diazepane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale production. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-1,7-Dimethyl-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions, where substituents like alkyl or aryl groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of ®-1,7-dimethyl-1,4-diazepane.
Reduction: Reduced derivatives with altered nitrogen functionalities.
Substitution: Alkylated or arylated diazepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1,7-dimethyl-1,4-diazepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of diazepane derivatives in biological systems.
Medicine
In medicine, ®-1,7-dimethyl-1,4-diazepane is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism of action of ®-1,7-dimethyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: The parent compound without methyl groups.
1,7-Dimethyl-1,4-diazepane: The racemic mixture of the compound.
1,4-Diazepane-2,5-dione: A diazepane derivative with carbonyl groups.
Uniqueness
®-1,7-Dimethyl-1,4-diazepane is unique due to its chiral nature and specific spatial arrangement of methyl groups. This chirality can lead to different biological activities compared to its racemic or achiral counterparts. The presence of methyl groups also influences its chemical reactivity and interactions with other molecules.
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(7R)-1,7-dimethyl-1,4-diazepane |
InChI |
InChI=1S/C7H16N2/c1-7-3-4-8-5-6-9(7)2/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
GIMAROBSJRYMIO-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CCNCCN1C |
Canonical SMILES |
CC1CCNCCN1C |
Origin of Product |
United States |
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